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Compound of Interest
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Cat. No.: B000844 Get Quote

For researchers, scientists, and drug development professionals, the proper refolding of

denatured proteins is a critical step in producing biologically active therapeutics and reagents.

Guanidine hydrochloride (GuHCl) is a powerful chaotropic agent widely used for solubilizing

proteins from inclusion bodies and subsequently refolding them into their native, functional

conformation.[1][2][3] This document provides detailed application notes and protocols for the

effective use of guanidine hydrochloride in protein refolding.

Introduction to Guanidine Hydrochloride in Protein
Refolding
Guanidine hydrochloride is a strong denaturant that disrupts the non-covalent interactions

responsible for the three-dimensional structure of proteins, leading to their unfolding.[1][3] This

property is particularly useful for solubilizing aggregated proteins, often found in inclusion

bodies when proteins are overexpressed in systems like E. coli.[2] The denaturation process by

GuHCl is generally reversible, meaning that upon removal of the denaturant, the protein can

refold into its active state.[1]

The mechanism of GuHCl-induced denaturation involves breaking hydrogen bonds and

increasing the solubility of non-polar amino acid side chains, thereby disrupting the

hydrophobic core of the protein.[1] Successful refolding depends on carefully controlling the

removal of GuHCl to favor correct intramolecular folding over intermolecular aggregation.[4][5]

Key Considerations for Successful Refolding
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Several factors must be optimized to achieve high yields of correctly folded protein:

Protein Concentration: Keeping the protein concentration low (typically in the range of 10-

100 µg/ml) during refolding is crucial to minimize aggregation.[6]

Temperature: Lower temperatures (e.g., 4°C) can slow down aggregation and favor proper

folding.[2][7]

Buffer Composition: The pH, ionic strength, and presence of stabilizing additives in the

refolding buffer are critical.[6]

Redox Environment: For proteins containing disulfide bonds, the inclusion of a redox system

(e.g., reduced and oxidized glutathione) is necessary to facilitate correct bond formation.[8]

[9]

Method of Denaturant Removal: The rate and method of GuHCl removal significantly impact

the refolding yield. Common methods include dialysis, dilution, and on-column refolding.[4][8]

[10]

Experimental Protocols
Below are detailed protocols for the denaturation and refolding of proteins using guanidine
hydrochloride.

Protocol 1: Solubilization of Inclusion Bodies with
Guanidine Hydrochloride
This protocol describes the initial step of solubilizing aggregated proteins from inclusion bodies.

Materials:

Cell pellet containing inclusion bodies

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA)

Wash Buffer (e.g., Lysis Buffer with 1% Triton X-100 or 1 M Urea)
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Solubilization Buffer (6 M Guanidine Hydrochloride, 50 mM Tris-HCl, pH 8.0, 150 mM

NaCl, 10 mM DTT for proteins with disulfide bonds)

Centrifuge

Procedure:

Resuspend the cell pellet in Lysis Buffer and disrupt the cells using sonication or high-

pressure homogenization.

Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet the

inclusion bodies.[2]

Wash the inclusion body pellet with Wash Buffer to remove contaminants. Repeat this step at

least twice.[6][8]

Resuspend the washed inclusion body pellet in Solubilization Buffer.

Incubate at room temperature with gentle agitation for 1-2 hours to ensure complete

solubilization.[2]

Centrifuge at high speed to pellet any remaining insoluble material. The supernatant contains

the denatured protein.[2]

Protocol 2: Protein Refolding by Step-Wise Dialysis
This method involves the gradual removal of guanidine hydrochloride to promote proper

folding.

Materials:

Solubilized protein in 6 M GuHCl

Dialysis tubing with appropriate molecular weight cut-off (MWCO)

Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.5 M L-arginine, and a redox

system if needed)
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A series of dialysis buffers with decreasing concentrations of GuHCl (e.g., 4 M, 2 M, 1 M, 0.5

M, and 0 M in Refolding Buffer)

Procedure:

Place the solubilized protein solution into the dialysis tubing.

Perform step-wise dialysis against a series of buffers with decreasing GuHCl concentrations.

[10] For each step, dialyze for at least 4 hours at 4°C.

The final dialysis step should be against the Refolding Buffer without GuHCl, performed

overnight at 4°C.

After dialysis, recover the refolded protein and centrifuge to remove any aggregates.

Assess the concentration and activity of the refolded protein.

Protocol 3: Protein Refolding by Rapid Dilution
This technique involves a quick reduction in the denaturant concentration to initiate folding.

Materials:

Solubilized protein in 6 M GuHCl

Refolding Buffer (chilled to 4°C)

Procedure:

Rapidly dilute the denatured protein solution into a large volume of chilled Refolding Buffer. A

dilution factor of 50 to 100-fold is common to quickly lower the GuHCl concentration to a

non-denaturing level (typically below 0.5 M).[7]

The final protein concentration should be low (e.g., 0.01-0.1 mg/mL) to favor intramolecular

folding.[7]

Incubate the solution at a constant low temperature (e.g., 4°C) for a period ranging from

hours to days to allow for refolding.[7]
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Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration).

Assess the protein's biological activity and structure.[7]

Data Presentation
The following tables summarize key quantitative data for protein refolding using guanidine
hydrochloride.

Parameter Typical Range Notes

Solubilization

Guanidine Hydrochloride

Concentration
4 M - 8 M

6 M is a common starting

point.[2]

Incubation Time 1 - 2 hours
Can be increased for difficult-

to-solubilize proteins.[2]

Temperature Room Temperature

Refolding

Protein Concentration 0.01 - 0.1 mg/mL
Lower concentrations minimize

aggregation.[7]

Temperature 4°C - Room Temperature
Lower temperatures often

improve yield.[7]

Guanidine Hydrochloride (final) < 0.5 M
Must be low enough to allow

folding.[7]

Additives
L-arginine (0.4-1 M), Sugars,

Polyethylene glycol (PEG)

Can help suppress

aggregation.[11]
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Protein
Example

Denaturation
(GuHCl)

Refolding
Method

Refolding
Yield

Reference

Small Proteins

(≤18 kD)
6.9 M Dialysis 58% soluble [4]

Recombinant

Human Growth

Hormone

8 M

High Pressure (2

kbar) + 0.75 M

GuHCl

100% [12]

Lysozyme 8 M Dilution 70% [12]

β-lactamase - High Pressure High [12]
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General Workflow for Protein Refolding from Inclusion Bodies
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Caption: General workflow for protein refolding from inclusion bodies.

Logical Relationship of Refolding Parameters
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Key Parameters Influencing Protein Refolding Outcome

Refolding Yield
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Caption: Key parameters influencing protein refolding outcome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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